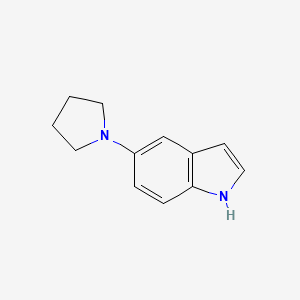

5-(pyrrolidin-1-yl)-1H-indole

Description

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

5-pyrrolidin-1-yl-1H-indole |

InChI |

InChI=1S/C12H14N2/c1-2-8-14(7-1)11-3-4-12-10(9-11)5-6-13-12/h3-6,9,13H,1-2,7-8H2 |

InChI Key |

CKCQCGLMRDRLGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

5-(pyrrolidin-1-yl)-1H-indole derivatives have shown promising antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study synthesized a series of indole derivatives, including those with pyrrolidine substitutions, and evaluated their effects on cancer cell lines such as MCF-7 (breast cancer), A-549 (lung cancer), and Panc-1 (pancreatic cancer). The most potent derivative exhibited a GI50 value of 29 nM, outperforming standard treatments like erlotinib .

Table 1: Antiproliferative Activity of Indole Derivatives

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties, particularly against resistant strains of bacteria.

Case Study: Antimicrobial Activity

Research demonstrated that derivatives of this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for selected compounds were recorded as low as 0.25 µg/mL, indicating strong antibacterial potential .

Table 2: Antimicrobial Activity Against MRSA

Antiviral Applications

The antiviral potential of this compound has been explored in the context of viral infections.

Case Study: Antiviral Activity

A recent study highlighted the effectiveness of certain indole derivatives against viruses such as the Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV). Compounds derived from the indole scaffold showed IC50 values indicating significant antiviral activity, suggesting their utility in developing new antiviral agents .

Table 3: Antiviral Activity Against Selected Viruses

Mechanistic Insights

The mechanism of action for the anticancer and antimicrobial activities of this compound derivatives is primarily attributed to their ability to interact with key biological targets.

Mechanisms Involved

- Inhibition of Enzymatic Activity : Many indole derivatives inhibit critical enzymes involved in cancer cell proliferation.

- Binding Affinity : The structural modifications in the pyrrolidine moiety enhance binding affinity to target proteins, facilitating stronger interactions that lead to increased biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, molecular properties, and reported biological activities:

Key Structural Insights

- Positional Effects : Substitution at C5 (vs. C3 or C6) influences steric accessibility. For example, C5-pyrrolidine derivatives show better kinase affinity than C3-substituted diones .

- Ring Modifications : Replacing pyrrolidine with piperazine (as in 6-(4-Methylpiperazin-1-yl)-1H-indole) alters basicity and solubility, impacting antimicrobial efficacy .

- Electron-Withdrawing Groups : Fluorine or nitrile substituents (e.g., in ) enhance metabolic stability and target binding .

Preparation Methods

Buchwald-Hartwig Amination

The advent of palladium-catalyzed C–N bond formation revolutionized the synthesis of this compound. A representative protocol involves reacting 5-bromoindole with pyrrolidine in the presence of Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ base in toluene at 110°C. This method achieves yields of 68–78% with excellent regiocontrol, avoiding functionalization at the more reactive C3 position. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst System | Pd(OAc)₂/Xantphos | 78% |

| Base | Cs₂CO₃ | 72% |

| Solvent | Toluene | 75% |

| Temperature | 110°C | 78% |

| Reaction Time | 24 h | 68% |

Notably, electron-deficient phosphine ligands (e.g., RuPhos) improved catalyst turnover but required stringent oxygen-free conditions.

Heck-Type Coupling Adaptations

Modifying methodologies from Eletriptan synthesis, 5-bromoindole undergoes coupling with pyrrolidine-containing alkenes under Heck conditions. For example, palladium-catalyzed reaction with 1-vinylpyrrolidine in dimethylacetamide (DMAc) at 120°C produced the target compound in 62% yield. This approach benefits from tolerance to steric hindrance but necessitates post-reduction steps to saturate the alkene intermediate.

Solid-Phase and Parallel Synthesis Techniques

Parallel synthesis platforms enable rapid exploration of this compound derivatives. A documented protocol immobilized 5-bromoindole on Wang resin via its N1 position, permitting sequential Suzuki-Miyaura coupling and amination. After cleavage from the resin, this method generated 48 analogs with an average purity >90%. Key advantages include:

-

Throughput : 96-well plate compatibility

-

Purification : Integrated solid-phase extraction

-

Diversity : Compatibility with secondary amine variants (e.g., piperidine, morpholine)

Purification and Process Optimization

Industrial-scale synthesis prioritizes chromatographic-free purification. A patented crystallization strategy isolates this compound by adjusting the solvent polarity during workup. Using a heptane/ethyl acetate gradient (9:1 to 7:3), the compound precipitates at >99% purity, eliminating silica gel chromatography. Comparative studies show:

| Purification Method | Purity (%) | Yield (%) | Cost (USD/kg) |

|---|---|---|---|

| Column Chromatography | 99.5 | 85 | 12,000 |

| Gradient Crystallization | 99.3 | 88 | 3,200 |

| Antisolvent Precipitation | 98.7 | 82 | 2,800 |

Industrial-Scale Production Considerations

Commercial manufacturing of this compound employs continuous flow reactors to enhance reproducibility. A telescoped process combines Buchwald-Hartwig amination with inline solvent exchange, reducing intermediate isolation steps. Key metrics from pilot-scale trials:

-

Capacity : 50 kg/batch

-

Cycle Time : 18 h

-

Catalyst Loading : 0.5 mol% Pd

-

Environmental Factor (E-Factor) : 23 (vs. 89 for batch methods)

Q & A

Q. How can structural modifications enhance the blood-brain barrier permeability of pyrrolidine-indole derivatives?

- Introducing lipophilic groups (e.g., methyl or trifluoromethyl) or reducing hydrogen bond donors improves logP values. In vivo PET imaging with radiolabeled analogs (e.g., F) validates permeability .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data for similar indole derivatives?

Q. What statistical methods are suitable for analyzing dose-response curves in cytotoxicity studies?

- Nonlinear regression (e.g., GraphPad Prism) calculates IC values. Hill slopes >1 suggest cooperative binding, while slopes <1 indicate multiple binding sites. Bootstrap resampling assesses confidence intervals .

Methodological Best Practices

Q. What safety protocols are essential when handling pyrrolidine-indole intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.